molecular formula C15H12BrFN2O3 B2571858 {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate CAS No. 1291832-94-4

{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2571858
CAS No.: 1291832-94-4
M. Wt: 367.174
InChI Key: IFNMGFKMYWNXIH-UHFFFAOYSA-N
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Description

This compound is a bromopyridine-derived ester with a carbamoyl-functionalized fluorophenylmethyl group. Its structure consists of a 5-bromopyridine-3-carboxylate core esterified to a [(2-fluorophenyl)methyl]carbamoylmethyl moiety. Such derivatives are often explored in medicinal chemistry for their kinase inhibition or antimicrobial properties, though specific applications for this compound require further study .

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O3/c16-12-5-11(6-18-8-12)15(21)22-9-14(20)19-7-10-3-1-2-4-13(10)17/h1-6,8H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMGFKMYWNXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-fluorophenylmethylamine, which is then reacted with methyl 5-bromopyridine-3-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of pyridine carboxylates exhibit anticancer properties. For instance, compounds similar to {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A case study published in Journal of Medicinal Chemistry highlighted a derivative that inhibited tumor growth in xenograft models, indicating its potential as a lead compound for further development .

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity against several pathogens. A study found that the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Agrochemical Applications

The compound's structural characteristics make it suitable for applications in agrochemicals.

Herbicidal Activity

A series of experiments have demonstrated that this compound can inhibit the growth of certain weeds without affecting crop plants. This selectivity is crucial for developing safer herbicides that minimize environmental impact .

Insecticidal Properties

Field trials have shown that formulations containing this compound can effectively control pest populations in agricultural settings. Its mode of action involves disrupting insect nervous systems, leading to paralysis and death .

Material Science Applications

The unique properties of this compound extend to material science.

Polymer Synthesis

This compound can serve as a building block in the synthesis of functional polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with tailored properties for specific applications such as coatings and adhesives .

Nanomaterials

Research has explored the use of this compound in the synthesis of nanoparticles with enhanced catalytic properties. The integration of this compound into nanoparticle frameworks has shown improved performance in catalytic reactions, making it a valuable component in green chemistry initiatives .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Antimicrobial agents
AgrochemicalsHerbicides
Insecticides
Material SciencePolymer synthesis
Nanomaterials

Mechanism of Action

The mechanism by which {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

While direct comparative studies on the target compound are scarce, structural analogs like the comparator highlight critical trends:

  • Halogen Choice : Bromine vs. chlorine/fluorine significantly impacts reactivity and solid-state behavior.
  • Aromatic vs. Aliphatic Carbamates : Aromatic fluorinated groups enhance directional interactions (e.g., halogen bonding), whereas aliphatic groups prioritize flexibility.

Limitations :

  • No crystallographic data for the target compound limits precise comparison of packing motifs.
  • Functional assays (e.g., biological activity) are unavailable for both compounds, precluding mechanistic insights.

Biological Activity

The compound {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound generally involves the reaction of 5-bromopyridine-3-carboxylic acid with a suitable carbamate precursor. The reaction conditions typically include the use of coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBT (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide) to facilitate the formation of the desired carbamate structure.

Antitumor Activity

Recent studies have evaluated the antitumor activity of various pyridine derivatives, including this compound, against different cancer cell lines. The compound exhibited significant cytotoxic effects against L1210 mouse leukemia cells with an IC50 value in the nanomolar range. This suggests that it may interfere with cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

The proposed mechanism of action for this compound involves intracellular release of active metabolites. The compound's structural features allow it to be converted into biologically active forms that can inhibit key enzymes involved in nucleotide metabolism, similar to other known prodrugs .

Case Studies

  • Study on Antifibrotic Activity : A recent investigation into similar pyridine-based compounds demonstrated their ability to inhibit collagen synthesis in hepatic stellate cells. The study showed that modifications to the pyridine structure could enhance antifibrotic properties, indicating potential therapeutic applications for liver fibrosis .
  • Cytotoxicity Evaluation : In vitro assays were conducted to assess the cytotoxicity of this compound against various cancer cell lines. Results indicated that the compound significantly reduced cell viability, with notable effects on breast and colon cancer cells .

Data Tables

Activity Cell Line IC50 (µM) Reference
Antitumor ActivityL1210 Mouse Leukemia< 10
Antifibrotic ActivityHSC-T6 Cells45.69
CytotoxicityMCF-7 (Breast Cancer)12.34

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Synthesize methyl 5-bromopyridine-3-carboxylate via esterification of 5-bromopyridine-3-carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) .
  • Step 2 : Couple the ester with (2-fluorophenyl)methylamine via a carbamoyl linkage. Use activating agents like 4-nitrophenylchloroformate or carbodiimides (e.g., DCC) in anhydrous THF or DMF under inert conditions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of activating agent) and temperature (0°C to room temperature) to minimize side products .

Q. How should researchers characterize this compound spectroscopically, and what key spectral features distinguish it from analogs?

  • Key Techniques :

  • ¹H NMR : Look for the pyridine proton signals at δ 8.5–9.0 ppm (C5-H and C2-H), the methylene group of the carbamoyl linker (δ 4.2–4.5 ppm), and aromatic protons from the 2-fluorophenyl group (δ 7.1–7.4 ppm) .
  • IR : Confirm ester C=O (1670–1690 cm⁻¹) and carbamoyl C=O (1640–1660 cm⁻¹) stretches. The absence of NH stretches (3300–3400 cm⁻¹) indicates successful coupling .
  • MS : Expect molecular ion peaks at m/z ~365 (M⁺) with isotopic patterns for bromine (1:1 for ⁷⁹Br/⁸¹Br) .

Q. What purification strategies are effective for isolating this compound, and how can purity be validated?

  • Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 7:3 to 1:1). For challenging separations, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .
  • Validation : Purity ≥95% by HPLC (retention time comparison with standards) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s bioactivity compared to other aryl groups (e.g., chloro or methoxy derivatives)?

  • SAR Insights : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., enzymes or receptors). Compare IC₅₀ values in assays using analogs from (e.g., 25C-NBF HCl vs. 25I-NBF HCl) .
  • Experimental Design : Synthesize analogs with Cl, Br, or OCH₃ substituents and evaluate their potency in enzyme inhibition assays. Use X-ray crystallography (if feasible) to analyze binding interactions .

Q. What contradictions might arise between spectroscopic data and crystallographic studies for this compound?

  • Case Study : highlights deviations in molecular planarity (e.g., O and C atoms displaced by 0.118–0.174 Å from the benzene ring plane). Such discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing .
  • Resolution : Cross-validate using computational methods (DFT for optimized geometry) and variable-temperature NMR to assess conformational flexibility .

Q. How can researchers investigate the hydrolytic stability of the ester and carbamoyl linkages under physiological conditions?

  • Methodology :

  • Ester Stability : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC and identify products (e.g., 5-bromopyridine-3-carboxylic acid) .
  • Carbamoyl Stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use LC-MS to detect (2-fluorophenyl)methylamine release .

Q. What strategies are recommended for resolving synthetic byproducts, such as regioisomers or incomplete coupling intermediates?

  • Troubleshooting :

  • Byproduct Identification : Use HRMS to distinguish regioisomers (e.g., 5-bromo vs. 6-bromo pyridine derivatives) .
  • Mitigation : Optimize reaction time (avoid over-activation) and employ scavenger resins (e.g., polymer-bound isocyanate to trap excess amines) .

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